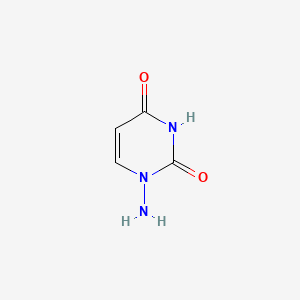

1-Amino-2,4(1H,3H)-pyrimidinedione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,5H2,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILMINFWXULDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932454 | |

| Record name | 1-Amino-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14493-37-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminouracils

An important note on isomers: 1-Amino-2,4(1H,3H)-pyrimidinedione is a specific isomer of aminouracil. However, it is a less commonly studied compound compared to its structural isomers, 5-aminouracil and 6-aminouracil. Consequently, extensive experimental data for the 1-amino isomer is limited in publicly available literature. This guide will provide a comprehensive overview of the chemical properties of the well-documented 5-aminouracil and 6-aminouracil to offer a thorough technical resource for researchers, scientists, and drug development professionals working with this class of compounds.

The aminouracils are derivatives of uracil, a fundamental nucleobase in RNA.[1] Their ability to act as both electrophiles and nucleophiles makes them versatile precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1] Derivatives of 5- and 6-aminouracil, in particular, have garnered substantial interest for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3][4]

Chemical and Physical Properties

The physicochemical properties of 5-aminouracil and 6-aminouracil are summarized below. These compounds are typically crystalline solids with high melting points and limited solubility in water.

Table 1: General and Physical Properties

| Property | 5-Aminouracil | 6-Aminouracil |

| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione[5] | 6-amino-1H-pyrimidine-2,4-dione[6] |

| Synonyms | 5-Amino-2,4-dihydroxypyrimidine[7] | 4-Amino-2,6-dihydroxypyrimidine[8] |

| CAS Number | 932-52-5[5] | 873-83-6[6] |

| Molecular Formula | C₄H₅N₃O₂[5] | C₄H₅N₃O₂[6] |

| Molecular Weight | 127.10 g/mol [5] | 127.10 g/mol [6] |

| Appearance | Beige to brown fine powder[9] | Cream to light brown crystalline powder[8] |

| Melting Point | >300 °C[10] | ≥360 °C[8] |

| Water Solubility | 0.5 g/L (at 20 °C)[9] | Slightly soluble[8] |

| pKa | 9.19 ± 0.10 (Predicted)[9] | 3.76 ± 0.10 (Predicted)[8] |

| LogP (Computed) | -1.5[5] | -1.6[6] |

Table 2: Computed Molecular Descriptors

| Descriptor | 5-Aminouracil | 6-Aminouracil |

| Hydrogen Bond Donor Count | 3[5] | 3[8] |

| Hydrogen Bond Acceptor Count | 3[5] | 3[8] |

| Rotatable Bond Count | 0[5] | 0[8] |

| Topological Polar Surface Area | 84.2 Ų[5] | 84.2 Ų[8] |

| Complexity | 196[5] | 196[8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of aminouracil derivatives.

Table 3: Spectroscopic Data Summary

| Spectroscopy | 5-Aminouracil | 6-Aminouracil |

| FT-IR (KBr, cm⁻¹) | Bands at 3292 and 3149 (N-H vibrations of uracil moiety).[11] The spectrum is available from the NIST Chemistry WebBook.[12] | Bands corresponding to ν(NH₂) stretching vibrations are observed. Scissoring mode is observed at 1659 cm⁻¹.[13] |

| ¹H NMR (DMSO-d₆, δ ppm) | Data for derivatives are available, showing characteristic aromatic and amine proton signals.[14] | A spectrum is available showing signals corresponding to the amine and ring protons.[15] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 127.[5] | Molecular Ion (M⁺) at m/z 127.[15] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of aminouracils are essential for researchers. The following protocols are representative of common laboratory procedures.

Protocol 1: Synthesis of 6-Aminouracil

This procedure is based on the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[16]

-

Preparation of Sodium Ethoxide: Dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) in a three-necked flask equipped with a reflux condenser and stirrer.

-

Reaction: To the sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).

-

Reflux: Heat the mixture under reflux with vigorous stirring for 10-12 hours. The mixture may solidify, requiring the stirrer to be stopped.

-

Work-up: After cooling to room temperature, add hot water (80°C) to dissolve the solid.

-

Precipitation: Neutralize the solution by acidifying with glacial acetic acid to pH 6.

-

Isolation: The resulting precipitate (6-aminouracil) is collected by filtration, washed with distilled water, and dried in a desiccator.

Protocol 2: Synthesis and Purification of 5-Aminouracil

This protocol describes the reduction of 5-nitrouracil.[17]

-

Suspension: Suspend 5-nitrouracil (15.7 g) in a solution of concentrated ammonia (10 mL) in water (250 mL).

-

Reduction: While stirring, add technical sodium hydrosulfite (75 g). The temperature will rise to approximately 55°C.

-

Heating: Heat the mixture to boiling, then cool and filter to collect the crude product.

-

Purification (via HCl salt): Dissolve the crude product (10.0 g) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).

-

Decolorization: Clarify the solution with activated carbon (norite), dilute to 300 mL, and heat to boiling.

-

Precipitation: Add concentrated ammonia (10 mL) to the hot solution and then cool.

-

Isolation: 5-Aminouracil precipitates as colorless, silky needles, which are collected by filtration. Yield is approximately 73%.[17]

Biological Activity and Applications

Aminouracils are key building blocks in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.

-

Anticancer Agents: 5- and 6-aminouracil derivatives have been synthesized and evaluated for anticancer properties.[1] For example, certain 5-cinnamoyl-6-aminouracil derivatives show cytotoxic activity against leukemia cell lines, potentially through intercalation with DNA.[18] 5-aminouracil itself is considered a thymine antagonist that can block DNA synthesis.[2]

-

Antimicrobial Agents: Fused heterocyclic systems derived from aminouracils, such as pyrimidodiazepines and lumazines, exhibit activity against a range of pathogenic microbes, including Staphylococcus aureus and Pseudomonas aeruginosa.[4]

-

Enzyme Inhibition: Derivatives have been identified as inhibitors of key enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating a variety of global health disorders.[2]

The functional groups on the aminouracil ring provide reactive sites for derivatization, allowing for the synthesis of large libraries of compounds for screening and development of new therapeutic agents.[1]

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. 5-Aminouracil | 932-52-5 [chemicalbook.com]

- 10. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. 6-Aminouracil (873-83-6) 1H NMR [m.chemicalbook.com]

- 16. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Aminouracil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the synthesis and characterization of 5-aminouracil and 6-aminouracil. However, specific experimental data on the synthesis and detailed characterization of 1-aminouracil is notably scarce. This guide provides a comprehensive overview of the known chemistry of aminouracils and extrapolates a proposed synthesis and expected characterization for the 1-amino isomer based on established principles and data from related compounds.

Introduction

Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1] Aminouracils, in particular, serve as versatile precursors for the synthesis of various heterocyclic compounds.[2] While the 5- and 6-amino isomers are well-documented, 1-aminouracil presents a unique scaffold with potential for novel pharmacological applications. This technical guide outlines the proposed synthesis of 1-aminouracil, details its expected characterization based on spectroscopic data of its isomers and N1-substituted analogs, and provides established protocols for the synthesis and characterization of 5- and 6-aminouracil for comparative purposes.

Proposed Synthesis of 1-Aminouracil

Direct N-amination of the uracil ring at the N1 position is a challenging transformation due to the electronic nature of the pyrimidine ring. A plausible synthetic route involves the use of an electrophilic aminating agent on a protected uracil derivative, followed by deprotection.

Proposed Experimental Protocol

-

Protection of Uracil: Uracil is first protected at the N3 position to ensure regioselectivity. A common protecting group for this purpose is the p-methoxybenzyl (PMB) group.

-

N1-Amination: The N3-protected uracil is then subjected to amination at the N1 position. A suitable aminating agent would be a hydroxylamine derivative, such as O-(diphenylphosphinyl)hydroxylamine, in the presence of a strong base like sodium hydride.

-

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., oxidative cleavage for PMB) to yield 1-aminouracil.

Below is a workflow diagram for the proposed synthesis of 1-aminouracil.

Caption: Proposed synthetic workflow for 1-aminouracil.

Characterization of Aminouracils

Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for aminouracil isomers.

Table 1: Predicted Spectroscopic Data for 1-Aminouracil

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the C5-H and C6-H protons, with chemical shifts influenced by the N1-amino group. A broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C4) and the vinyl carbons (C5 and C6). The chemical shift of C2 and C6 would be most affected by the N1-substituent. |

| IR (cm⁻¹) | N-H stretching vibrations (symmetric and asymmetric) for the primary amine around 3300-3500 cm⁻¹. C=O stretching for the uracil ring carbonyls around 1650-1750 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of 1-aminouracil (C₄H₅N₃O₂). Fragmentation patterns would involve loss of NH₂ and components of the pyrimidine ring. |

Table 2: Experimental Spectroscopic Data for 5-Aminouracil

| Technique | Observed Values | Citations |

| ¹H NMR (DMSO-d₆) | δ 10.64 (s, 1H, N³-H), 10.11 (s, 1H, N¹-H), 6.81 (s, 1H, C⁶-H) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 162.1, 150.8, 134.8, 126.1 | [3] |

| IR (cm⁻¹) | 3360 (asymmetric NH₂ stretch), 3290 (symmetric NH₂ stretch) | [4] |

| Mass Spec. (m/z) | 127 (M⁺) | [5] |

Table 3: Experimental Spectroscopic Data for 6-Aminouracil

| Technique | Observed Values | Citations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 4.73 (s, 1H, C⁵-H), 6.32 (s, 2H, NH₂), 9.77 (s, 1H, N¹-H), 10.48 (s, 1H, N³-H) | [6] |

| IR (KBr, cm⁻¹) | N-H and C=O stretching bands are prominent. | [6][7] |

| Mass Spec. (m/z) | 127 (M⁺) | [8][9] |

Established Synthesis Protocols for 5- and 6-Aminouracil

For comparative purposes and to provide practical experimental procedures, the established syntheses for 5-aminouracil and 6-aminouracil are detailed below.

Synthesis of 5-Aminouracil

The synthesis of 5-aminouracil is typically achieved through the reduction of 5-nitrouracil.

Caption: Synthetic pathway for 5-aminouracil.

Experimental Protocol:

-

Suspend 5-nitrouracil in a solution of concentrated ammonia in water.

-

Add sodium hydrosulfite while stirring. The temperature of the reaction mixture will increase.

-

Heat the mixture to boiling, then cool and filter.

-

Dissolve the crude product in a mixture of concentrated hydrochloric acid and water.

-

Decolorize with activated carbon, dilute with water, and heat to boiling.

-

Add concentrated ammonia and cool to precipitate 5-aminouracil as colorless needles.

Synthesis of 6-Aminouracil

A common method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base.

Caption: Synthetic pathway for 6-aminouracil.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add powdered urea and ethyl cyanoacetate to the solution.

-

Heat the mixture under reflux for several hours.

-

Filter the hot solution to collect the sodium salt of 6-aminouracil.

-

The salt can be used as is or neutralized to obtain the free base.

Potential Role in Drug Development: A Hypothetical Signaling Pathway

In the context of drug development, aminouracil derivatives can be explored as inhibitors of enzymes involved in nucleotide metabolism or as scaffolds for developing antagonists of purinergic or pyrimidinergic receptors. The amino group provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

The diagram below illustrates a hypothetical signaling pathway where a 1-aminouracil derivative could act as an antagonist of a pyrimidinergic receptor, thereby inhibiting a downstream signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway by a 1-aminouracil derivative.

Conclusion

While 1-aminouracil remains a less explored isomer within the aminouracil family, its unique structure holds promise for the development of novel therapeutic agents. This guide provides a framework for its synthesis and characterization based on the well-established chemistry of related compounds. The detailed protocols and comparative data for 5- and 6-aminouracil offer a solid foundation for researchers to embark on the synthesis and exploration of 1-aminouracil and its derivatives. Further research into the synthesis and biological evaluation of 1-aminouracil is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 6-Aminouracil (873-83-6) IR Spectrum [m.chemicalbook.com]

- 8. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Aminouracil (873-83-6) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Aminouracil

Disclaimer: Experimental structural and spectroscopic data specifically for 1-aminouracil are sparse in publicly accessible literature, with the majority of research focusing on its isomers, 5-aminouracil and 6-aminouracil. This guide is therefore constructed based on the fundamental principles of uracil chemistry, data from related analogues, and theoretical predictions to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

1-Aminouracil is a derivative of uracil, a fundamental pyrimidine nucleobase of RNA. Unlike the more commonly studied C5 and C6 substituted aminouracils, 1-aminouracil features an amino group (-NH₂) attached to the N1 position of the pyrimidine ring. This substitution fundamentally alters the electronic properties and hydrogen bonding capabilities of the molecule compared to its parent, uracil. Understanding the molecular structure, tautomeric forms, and conformational possibilities of 1-aminouracil is critical for applications in medicinal chemistry, where it may serve as a scaffold for novel therapeutics, and in biochemical studies involving nucleic acid recognition and metabolism.

Molecular Structure and Tautomerism

The core structure of 1-aminouracil consists of a pyrimidine-2,4-dione ring with an exocyclic amino group at the N1 position. Its molecular formula is C₄H₅N₃O₂. A crucial aspect of its chemistry is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms.

Tautomeric Forms

1-Aminouracil can exhibit two primary forms of tautomerism: the keto-enol tautomerism common to the uracil ring and an amino-imino tautomerism involving the N1-substituent.

-

Amino-Imino Tautomerism: The N1-amino group can tautomerize to an imino form, where a hydrogen atom moves from the exocyclic nitrogen to the endocyclic N1 nitrogen, forming a C=N double bond. The amino form is generally expected to be the more stable and predominant tautomer under physiological conditions.

-

Keto-Enol Tautomerism: The carbonyl groups at the C2 and C4 positions can tautomerize to enol forms, creating hydroxyl groups and shifting the double bond arrangement within the ring. The diketo form is overwhelmingly the most stable tautomer for uracil and its derivatives.[1][2]

Combining these possibilities, the diketo-amino form is predicted to be the ground-state structure.

Caption: Fig. 1: Predicted tautomeric forms of 1-aminouracil.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 1-aminouracil are not available, its characteristic spectroscopic features can be predicted based on its functional groups and data from related compounds like 5-aminouracil and 6-aminouracil.[3][4][5]

Table 1: Predicted Vibrational and Nuclear Magnetic Resonance Data for 1-Aminouracil

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Comments |

| FTIR / Raman | N-H Stretch (Amino) | 3400 - 3200 | Two distinct bands expected for asymmetric and symmetric stretching.[4] |

| N-H Stretch (Ring Amide) | 3200 - 3100 | Involving the N3-H group.[3] | |

| C=O Stretch (Amide) | 1750 - 1650 | Two strong bands expected for C2=O and C4=O carbonyls. | |

| C=C Stretch (Ring) | 1650 - 1600 | Ring stretching vibration. | |

| ¹H NMR | N3-H (Amide) | > 10.0 | Broad singlet, typical for amide protons in DMSO-d₆. |

| N1-NH₂ (Amino) | 6.0 - 8.0 | Broad singlet, position is solvent and concentration dependent. | |

| C6-H (Vinyl) | 7.5 - 7.8 | Doublet, coupled to C5-H. | |

| C5-H (Vinyl) | 5.5 - 5.8 | Doublet, coupled to C6-H. | |

| ¹³C NMR | C2=O (Carbonyl) | ~150 | |

| C4=O (Carbonyl) | ~163 | ||

| C5 (Vinyl) | ~102 | ||

| C6 (Vinyl) | ~141 |

Molecular Conformation

The conformation of 1-aminouracil will be dictated by the geometry of the pyrimidine ring and the rotational freedom of the exocyclic amino group.

Solid-State Conformation (Predicted)

Without experimental crystal structure data, the solid-state conformation must be inferred from computational studies and crystal structures of analogous molecules.[6]

-

Ring Planarity: The uracil ring is expected to be nearly planar to maximize aromatic character.

-

Amino Group Orientation: The key conformational variable is the torsion angle around the N1-N(amino) single bond. The orientation of the amino group relative to the ring will be influenced by steric hindrance and intramolecular hydrogen bonding possibilities. Computational modeling would be required to determine the lowest energy conformer.

-

Intermolecular Interactions: In a crystal lattice, the conformation would be heavily influenced by intermolecular hydrogen bonding. The N-H groups of the amino substituent and the N3-H amide, along with the C=O groups, would act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks.

Table 2: Predicted Molecular Geometry Parameters for 1-Aminouracil (Based on DFT Calculations)

| Parameter | Atoms | Predicted Value (Å or °) |

| Bond Length | N1-C2 | ~1.38 Å |

| C2-N3 | ~1.37 Å | |

| N3-C4 | ~1.39 Å | |

| C4-C5 | ~1.44 Å | |

| C5-C6 | ~1.35 Å | |

| C6-N1 | ~1.38 Å | |

| C4=O | ~1.22 Å | |

| C2=O | ~1.23 Å | |

| N1-N(amino) | ~1.40 Å | |

| Bond Angle | C6-N1-C2 | ~121° |

| N1-C2-N3 | ~117° | |

| C2-N3-C4 | ~127° | |

| N3-C4-C5 | ~115° | |

| C4-C5-C6 | ~118° | |

| C5-C6-N1 | ~122° |

Note: These values are estimates based on standard bond lengths and angles for similar structures and would require specific computational analysis for confirmation.

Experimental and Computational Methodologies

The characterization of 1-aminouracil would require a combination of synthesis, spectroscopy, crystallography, and computational modeling.

Hypothetical Synthesis Protocol

A plausible route to 1-aminouracil is the N-amination of uracil. A common method for N-amination of heterocycles involves reaction with hydroxylamine-O-sulfonic acid.

Caption: Fig. 2: A potential workflow for the synthesis of 1-aminouracil.

Detailed Protocol:

-

Dissolution: Dissolve Uracil in an aqueous solution of sodium hydroxide (2 equivalents) at room temperature.

-

Addition of Aminating Agent: Add a solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in water dropwise to the stirred uracil solution.

-

Reaction: Heat the mixture to 60°C and maintain stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid until precipitation is complete (pH ~6-7).

-

Isolation: Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as a water-ethanol mixture, to yield pure 1-aminouracil.

-

Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: Grow single crystals of 1-aminouracil suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the crystal structure.

-

Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental data to improve the model and obtain the final, detailed molecular structure.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-aminouracil in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Record the ¹H spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a standard pulse program with parameters optimized for signal-to-noise and resolution.[7]

-

¹³C NMR Acquisition: Record the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful tool for predicting the structure and properties of molecules like 1-aminouracil.

Caption: Fig. 3: Workflow for computational analysis of 1-aminouracil.

Workflow Description:

-

Initial Structure: An approximate 3D structure of 1-aminouracil is built using molecular modeling software.

-

Geometry Optimization: A quantum chemical calculation is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set like 6-311+G(d,p).

-

Frequency Calculation: A subsequent calculation is performed to compute the vibrational frequencies.

-

Verification: A true energy minimum is confirmed by the absence of imaginary frequencies. If any exist, the structure corresponds to a transition state and must be re-optimized.

-

Property Analysis: From the optimized structure and frequency calculation, key data can be extracted, including bond lengths, bond angles, dihedral angles, predicted IR spectra, and electronic properties like the HOMO-LUMO gap.[8]

Conclusion

While direct experimental data remains elusive, this guide provides a robust theoretical and predictive framework for understanding the molecular structure and conformation of 1-aminouracil. The molecule is expected to exist predominantly in its diketo-amino tautomeric form with a near-planar pyrimidine ring. Its conformation is largely determined by the rotation of the exocyclic amino group, which is in turn influenced by the molecular environment and intermolecular hydrogen bonding. The provided methodologies for synthesis and characterization outline a clear path for future experimental investigations, which are necessary to validate these theoretical predictions and fully elucidate the properties of this intriguing uracil derivative.

References

- 1. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. 1H-NMR analysis of amino acid metabolism in aqueous humor of patients with cataract, according to diabetes status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Amino-2,4(1H,3H)-pyrimidinedione and its Isomers

Disclaimer: The provided CAS number, 3051-92-1, for 1-Amino-2,4(1H,3H)-pyrimidinedione could not be verified in publicly available chemical databases. Research indicates this may be an incorrect CAS number. The chemical name "this compound" most accurately describes 1-aminouracil. However, scientific literature on this specific isomer is sparse. This guide will therefore focus on the more extensively studied and biologically significant isomers of aminouracil: 3-aminouracil, 5-aminouracil, and 6-aminouracil, which are likely of greater interest to researchers, scientists, and drug development professionals.

Introduction

Aminouracils are derivatives of uracil, a fundamental component of ribonucleic acid (RNA). The addition of an amino group to the uracil ring structure gives rise to various isomers with distinct chemical and biological properties. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Their structural similarity to endogenous nucleobases allows them to interact with various biological targets, making them valuable lead compounds in drug discovery.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 3-aminouracil, 5-aminouracil, and 6-aminouracil.

Physicochemical Properties

The physicochemical properties of the aminouracil isomers are summarized in the tables below. These properties are crucial for understanding their behavior in biological systems and for designing experimental protocols.

Table 1: Physicochemical Properties of 3-Aminouracil

| Property | Value | Reference |

| CAS Number | 56797-77-4 | |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | Not specified in retrieved results | |

| Melting Point | Not specified in retrieved results | |

| Solubility | Not specified in retrieved results | |

| IUPAC Name | 3-amino-1H-pyrimidine-2,4-dione |

Table 2: Physicochemical Properties of 5-Aminouracil

| Property | Value | Reference |

| CAS Number | 932-52-5 | |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | Beige to brown fine powder | [4] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione | [6] |

Table 3: Physicochemical Properties of 6-Aminouracil

| Property | Value | Reference |

| CAS Number | 873-83-6 | [7] |

| Molecular Formula | C₄H₅N₃O₂ | [7] |

| Molecular Weight | 127.10 g/mol | [3][7] |

| Appearance | Cream to light brown crystalline powder | [3][8] |

| Melting Point | ≥360 °C (decomposes) | [3][7] |

| Solubility | Limited solubility in cold water, slightly more soluble in hot water, and largely insoluble in organic solvents. | [3] |

| IUPAC Name | 6-amino-1H-pyrimidine-2,4-dione | [9] |

Experimental Protocols: Synthesis of Aminouracil Isomers

The synthesis of aminouracil isomers is a critical step for their further study and application. The following sections detail common laboratory-scale synthesis protocols for 5-aminouracil and 6-aminouracil.

A prevalent method for the synthesis of 5-aminouracil involves the reduction of 5-nitrouracil.[1]

-

Reaction: Reduction of 5-nitrouracil.

-

Reagents and Materials:

-

5-nitrouracil

-

Ferrous sulfate (FeSO₄)

-

Concentrated aqueous ammonia solution

-

Water

-

Dilute hydrochloric acid (HCl)

-

Dilute ammonium hydroxide solution

-

-

Procedure:

-

A solution of 150 g of ferrous sulfate in hot water is rapidly added to a solution of 10 g of 5-nitrouracil and 150 ml of concentrated aqueous ammonia solution in 600 ml of hot water.[10]

-

The resulting mixture is boiled for 30 minutes.[10]

-

The precipitated ferric hydroxide is removed by filtration, and the filtrate is concentrated.[10]

-

Upon cooling the filtrate, the 5-aminouracil precipitates.[10]

-

The crude product is purified by dissolving it in a minimum volume of dilute hydrochloric acid followed by reprecipitation with a dilute ammonium hydroxide solution.[10]

-

This method yields approximately 5.5 g (68%) of 5-aminouracil.[10]

-

Another described method utilizes sodium hydrosulfite as the reducing agent.[11]

-

Reaction: Reduction of 5-nitrouracil using sodium hydrosulfite.

-

Reagents and Materials:

-

5-nitrouracil

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Ammonia solution

-

Water

-

-

Procedure:

-

To a 5-liter four-necked round-bottom flask, add water (2.871 L), ammonia (116.1 mL), and 5-nitrouracil (180 g, 1.15 mol).[4]

-

Add sodium hydrosulfite (860 g, 6.06 mol) in batches.[4]

-

Adjust the pH of the reaction solution to 8 using a 25% ammonia solution.[4]

-

Stir the reaction mixture at 75 °C for 3 hours.[4]

-

After the reaction is complete, cool the mixture to 15 °C using an ice/water bath.[4]

-

Collect the solid product by filtration to obtain 5-aminouracil (118 g, 81% yield) as a yellow solid.[4]

-

A common method for synthesizing 6-aminouracil involves the condensation of ethyl cyanoacetate and urea.[12]

-

Reaction: Condensation of ethyl cyanoacetate and urea.

-

Reagents and Materials:

-

Ethyl cyanoacetate

-

Urea

-

Sodium metal

-

Anhydrous ethanol

-

Acetic acid

-

Distilled water

-

-

Procedure:

-

Mix ethyl cyanoacetate (0.1 mol) with urea (0.1 mol) in anhydrous ethanol (290 mL) containing sodium.[12]

-

Reflux the reaction mixture for 10-12 hours and then cool to room temperature.[12]

-

Acidify the mixture by adjusting the pH to 6 with acetic acid.[12]

-

The resulting precipitate is washed with distilled water and dried in a desiccator overnight to yield 6-aminouracil.[12]

-

Biological Activities and Potential Signaling Pathways

Aminouracil derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Both 5-aminouracil and 6-aminouracil derivatives have shown significant potential as anticancer agents.[1][13]

-

5-Aminouracil: As a thymine antagonist, 5-aminouracil can block DNA synthesis and induce replication stress, leading to cell death in rapidly dividing cancer cells.[14][15][16] It is used in research to study DNA replication and repair mechanisms.[17] Derivatives of 5-aminouracil have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including pancreatic, breast, colon, and epithelial cancers.[1] For instance, 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea, a derivative of 5-aminouracil, has been identified as an anticancer agent.[1]

-

6-Aminouracil: Derivatives of 6-aminouracil have been evaluated for their anticancer activity against prostate cancer (PC3) cell lines.[13][18] Some of these compounds have also been shown to inhibit cathepsin B, an enzyme implicated in tumor invasion and metastasis.[13] The ability of these compounds to induce apoptosis and inhibit angiogenesis contributes to their anticancer effects.[13]

Derivatives of 5- and 6-aminouracil have also exhibited antimicrobial and antiviral properties.[1]

-

Acyclic nucleoside derivatives of 6-aminouracil have shown inhibitory effects against various bacterial strains, with more pronounced activity against Gram-positive bacteria like B. cereus, B. subtilis, and S. aureus.[1]

-

Certain 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones, derived from 5-aminouracil, have been reported as antiviral agents.[1]

The diverse biological activities of aminouracils underscore their importance as scaffolds for the development of new therapeutic agents.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of aminouracil derivatives, which is a common starting point for further derivatization and biological screening.

Caption: General workflow for aminouracil synthesis and application.

This diagram illustrates the hypothesized mechanism of action of 5-aminouracil as a DNA synthesis inhibitor, leading to replication stress and apoptosis in cancer cells.

Caption: Hypothesized mechanism of 5-aminouracil-induced cancer cell death.

Conclusion

The aminouracil scaffold, particularly the 5- and 6-amino isomers, represents a versatile platform for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents warrants further investigation. This technical guide has provided a foundational overview of their chemical properties, synthesis, and biological activities to aid researchers and drug development professionals in their exploration of this promising class of compounds. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to design more potent and selective aminouracil-based drugs.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 5-Aminouracil | 932-52-5 [chemicalbook.com]

- 5. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Aminouracil | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 6-Aminouracil 97 873-83-6 [sigmaaldrich.com]

- 8. 6-Aminouracil | 873-83-6 [chemicalbook.com]

- 9. 6-Aminouracil Online | 6-Aminouracil Manufacturer and Suppliers [scimplify.com]

- 10. prepchem.com [prepchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 13. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 14. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives [scite.ai]

- 15. researchgate.net [researchgate.net]

- 16. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. 6-Aminouracil | 873-83-6 | FA11068 | Biosynth [biosynth.com]

An In-depth Technical Guide to 1-Amino-2,4(1H,3H)-pyrimidinedione (5-Aminouracil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-2,4(1H,3H)-pyrimidinedione, commonly known as 5-aminouracil. It covers the compound's discovery and history, detailed experimental protocols for its synthesis, a summary of its biological activities with available quantitative data, and an elucidation of its mechanism of action through relevant signaling pathways.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Common Name | 5-Aminouracil | [1][2] |

| CAS Number | 932-52-5 | [3] |

| Molecular Formula | C4H5N3O2 | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | Beige to brown fine powder | [4] |

| Melting Point | >300 °C | [4] |

| Water Solubility | 0.5 g/L (20 °C) | [4] |

| SMILES | NC1=CNC(=O)NC1=O | [3] |

| InChI Key | BISHACNKZIBDFM-UHFFFAOYSA-N | [3] |

Discovery and History

By the early 20th century, 5-aminouracil was a known compound and was being used in further chemical studies. A notable early and detailed description of its preparation was published in 1933 by Marston Taylor Bogert and David Davidson from Columbia University.[5][6] Their work focused on improving the existing methods for its synthesis to obtain larger quantities for their studies on colored uracil derivatives. This indicates that 5-aminouracil was already a compound of interest in the scientific community for its chemical reactivity and potential applications.

Experimental Protocols

Chemical Synthesis of 5-Aminouracil

The most common and historically significant method for synthesizing 5-aminouracil is the reduction of 5-nitrouracil. Two detailed protocols are provided below.

3.1.1. Laboratory Scale Synthesis via Sodium Hydrosulfite Reduction (Bogert and Davidson, 1933) [5]

This method is suitable for laboratory-scale synthesis.

-

Materials:

-

5-nitrouracil (15.7 g)

-

Concentrated ammonia solution (10 cc)

-

Water (250 cc)

-

Technical sodium hydrosulfite (75 g)

-

Concentrated hydrochloric acid

-

Norite (activated carbon)

-

-

Procedure:

-

Suspend 15.7 g of 5-nitrouracil in a solution of 10 cc of concentrated ammonia in 250 cc of water.

-

While stirring, add 75 g of technical sodium hydrosulfite. The temperature of the solution will rise to approximately 55°C within 10-15 minutes.

-

Heat the mixture to boiling, then cool and filter to collect the crude product.

-

Dissolve the crude product (approximately 10.0 g) in a mixture of 10 cc of concentrated hydrochloric acid and 100 cc of water.

-

Decolorize the solution with a small amount of norite and filter.

-

Dilute the filtrate to 300 cc, heat to boiling, and add 10 cc of concentrated ammonia.

-

Cool the solution to crystallize the 5-aminouracil.

-

Collect the resulting colorless, silky needles by filtration.

-

-

Yield: Approximately 9.2 g (73%).

3.1.2. Larger Scale Synthesis via Sodium Dithionite Reduction [4]

This protocol is adapted for a larger scale synthesis.

-

Materials:

-

5-Nitropyrimidine-2,4(1H,3H)-dione (180 g, 1.15 mol)

-

Water (2.871 L)

-

Ammonia (116.1 mL)

-

Sodium dithionite (Na2S2O4) (860 g, 6.06 mol)

-

25% Ammonia solution

-

-

Procedure:

-

In a 5-liter four-necked round-bottomed flask, add water, ammonia, and 5-nitropyrimidine-2,4(1H,3H)-dione.

-

Add sodium dithionite in batches.

-

Adjust the pH of the reaction solution to 8 using a 25% ammonia solution.

-

Stir the reaction mixture at 75°C for 3 hours.

-

After the reaction is complete, cool the mixture to 15°C using an ice/water bath.

-

Collect the solid product by filtration.

-

-

Yield: Approximately 118 g (81%) of 5-aminopyrimidine-2,4(1H,3H)-dione as a yellow solid.

Biological Assays

3.2.1. Cell Viability Assay (General Protocol)

Standard colorimetric assays such as MTT or MTS can be used to determine the cytotoxic effects of 5-aminouracil on cancer cell lines.

-

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

5-aminouracil stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilizing agent (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 5-aminouracil in a complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of 5-aminouracil. Include untreated control wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilizing agent and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

3.2.2. Detection of DNA Replication Stress

The induction of DNA replication stress by 5-aminouracil can be assessed by monitoring the phosphorylation of key proteins in the DNA damage response pathway, such as H2AX (γH2AX).

-

Experimental Workflow:

-

Treat cells with 5-aminouracil at a concentration known to induce replication stress (e.g., in the micromolar to millimolar range, depending on the cell line).

-

After the desired incubation time, harvest the cells.

-

Perform immunofluorescence staining or western blotting using an antibody specific for γH2AX.

-

For immunofluorescence, visualize the formation of γH2AX foci using a fluorescence microscope. An increase in the number and intensity of foci indicates DNA damage.

-

For western blotting, an increased band intensity for γH2AX relative to a loading control indicates the activation of the DNA damage response.

-

Quantitative Data

Quantitative data on the biological activity of 5-aminouracil, such as IC50 values against a wide range of cancer cell lines and specific enzyme inhibition constants (Ki), are not extensively reported in publicly available literature. Much of the research has focused on the closely related and clinically used compound, 5-fluorouracil. However, some quantitative data on the reactivity of 5-aminouracil is available.

| Parameter | Value | Conditions | Reference |

| Relative Rate Constant vs. Quercetin | 0.19 | Reaction with peroxyl radicals at 50°C in ethanol | [7] |

| Relative Rate Constant vs. 2,6-di-tert-butyl-4-methylphenol | 3.6 | Reaction with peroxyl radicals at 70°C in ethanol | [7] |

Note: The lack of extensive IC50 and Ki data for 5-aminouracil represents a significant knowledge gap and an opportunity for future research.

Mechanism of Action and Signaling Pathways

5-aminouracil is known to act as a thymine antagonist and can be incorporated into DNA during replication, leading to base-pair mismatches.[8] This incorporation and the resulting DNA adducts cause stalling of the replication fork, a condition known as DNA replication stress.[2][8]

The cellular response to DNA replication stress is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[9] While direct studies on the 5-aminouracil-induced ATR pathway are limited, the mechanism is well-established for other uracil analogs like 5-fluorouracil and is expected to be highly similar.

DNA Damage Response Pathway

The induction of DNA replication stress by 5-aminouracil triggers a signaling cascade to arrest the cell cycle and initiate DNA repair.

Experimental Workflow for Studying the Signaling Pathway

A logical workflow to investigate the mechanism of action of 5-aminouracil is outlined below.

Conclusion

This compound (5-aminouracil) is a foundational molecule in the study of pyrimidine chemistry and has significant biological activities. Its ability to act as a thymine antagonist and induce DNA replication stress makes it a valuable tool for research in DNA repair, cell cycle control, and as a potential scaffold for the development of novel therapeutic agents. While its clinical application has been overshadowed by its fluorinated analog, 5-fluorouracil, the study of 5-aminouracil continues to provide important insights into fundamental cellular processes. Further research to quantify its cytotoxic effects against a broader range of cancer cell lines and to elucidate the finer details of its interaction with cellular machinery will be crucial for fully realizing its potential in drug development.

References

- 1. Unprocessed genomic uracil as a source of DNA replication stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. ATR-Chk1 signaling pathway and homologous recombinational repair protect cells from 5-fluorouracil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Aminouracil: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the solubility of 6-aminouracil . Despite the initial topic request for "1-aminouracil," a thorough literature search yielded no specific quantitative solubility data for this isomer. The following information is based on the available data for the closely related and more extensively studied compound, 6-aminouracil.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the solubility of 6-aminouracil in various solvents. The document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 6-aminouracil has been determined in several common solvents. The data presented below is crucial for understanding its behavior in different chemical environments, which is a critical factor in pharmaceutical formulation and analytical method development.

Table 1: Solubility of 6-Aminouracil in Various Solvents at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water | Protic | 0.73[1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 28.47[1] |

| Acetone | Aprotic | 1.25[1] |

| Propan-2-ol | Protic | 0.64[1] |

| Methanol | Protic | Slightly Soluble[2] |

Note: "Slightly soluble" indicates that while precise quantitative data was not specified in the cited source, the compound does exhibit some level of solubility.[2]

Experimental Protocol: Spectrophotometric Determination of Solubility

The following protocol details a common method for determining the solubility of a compound like 6-aminouracil. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute using UV-Vis spectrophotometry.

Objective: To determine the limiting solubility of 6-aminouracil in a given solvent at a specific temperature.

Materials:

-

6-Aminouracil

-

Selected solvents (e.g., water, DMSO, acetone, propan-2-ol)

-

Spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Calibration Curve: a. Prepare a stock solution of 6-aminouracil of a known concentration in the solvent of interest. b. Perform a series of dilutions to create a set of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 6-aminouracil. d. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Preparation of Saturated Solution: a. Add an excess amount of 6-aminouracil to a known volume of the solvent in a sealed container. b. Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker or water bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: a. After the equilibration period, allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant. c. To remove any suspended particles, centrifuge the sample or filter it through a syringe filter. d. Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Measure the absorbance of the diluted sample at the λmax.

-

Calculation of Solubility: a. Using the equation of the line from the calibration curve, determine the concentration of the diluted sample. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 6-aminouracil in the solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 6-aminouracil.

Caption: Experimental workflow for determining the solubility of 6-aminouracil.

References

A Technical Guide to the Thermochemical Properties of 1-Amino-2,4(1H,3H)-pyrimidinedione (5-Aminouracil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 1-Amino-2,4(1H,3H)-pyrimidinedione, more commonly known as 5-aminouracil. The information herein is compiled from available scientific literature and is intended to be a resource for professionals in research and development. This document focuses on the experimental methodologies used to determine the key thermochemical parameters of this compound and presents a logical workflow for these experimental processes.

Core Thermochemical Data

The primary experimental work to determine the thermochemical properties of 5-aminouracil was conducted by Ribeiro da Silva, M. A. V., et al. Their research involved the use of static bomb combustion calorimetry to ascertain the standard molar enthalpy of combustion, which subsequently allowed for the derivation of the standard molar enthalpy of formation. This was combined with data on the enthalpy of sublimation to determine the gas-phase enthalpy of formation.

While the definitive study has been identified, the precise quantitative values from this work are not available in the publicly accessible abstracts. The tables below are structured to present this key data, citing the primary research where the values can be found.

Table 1: Standard Molar Enthalpies of Combustion and Formation for 5-Aminouracil (at T = 298.15 K)

| Parameter | Symbol | Phase | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Combustion | ΔcH° | Crystalline (cr) | Data not available in searched sources |

| Standard Molar Enthalpy of Formation | ΔfH° | Crystalline (cr) | Data not available in searched sources |

| Standard Molar Enthalpy of Formation | ΔfH° | Gaseous (g) | Data not available in searched sources |

Table 2: Standard Molar Enthalpy of Sublimation for 5-Aminouracil (at T = 298.15 K)

| Parameter | Symbol | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available in searched sources |

Experimental Protocols

The determination of the thermochemical data for 5-aminouracil relies on two primary experimental techniques: static bomb combustion calorimetry and the Knudsen effusion method.

Static Bomb Combustion Calorimetry

This method is employed to determine the standard molar enthalpy of combustion of a solid substance.

Methodology:

-

Sample Preparation: A precisely weighed pellet of 5-aminouracil is placed in a crucible within a constant-volume vessel known as a "bomb."

-

Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, positioned to make contact with the sample pellet.

-

Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-pressure oxygen (typically around 3 MPa).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: An electric current is passed through the fuse wire, igniting the sample and causing complete combustion in the oxygen-rich environment.

-

Temperature Measurement: The temperature of the water surrounding the bomb is carefully monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the 5-aminouracil sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

Derivation of Enthalpy of Combustion: The standard molar enthalpy of combustion is then calculated from the heat released and the molar mass of the 5-aminouracil sample. This value is used to derive the standard molar enthalpy of formation in the crystalline phase.[1]

Knudsen Effusion Method

This technique is utilized to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation can be derived.

Methodology:

-

Sample Placement: A small sample of crystalline 5-aminouracil is placed into a Knudsen cell, which is a small container with a precisely machined, small orifice.

-

High Vacuum Environment: The Knudsen cell is placed within a high-vacuum chamber to ensure that the mean free path of the effusing molecules is greater than the diameter of the orifice.

-

Temperature Control: The cell is heated to a series of precise, constant temperatures.

-

Mass Loss Measurement: At each temperature, the rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over time. This is typically done using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).

-

Enthalpy of Sublimation Derivation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R (where R is the ideal gas constant). From this slope, the standard molar enthalpy of sublimation is determined.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the key thermochemical properties of 5-aminouracil.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 1-Aminouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel derivatives from 1-aminouracil and detail protocols for evaluating their potential as therapeutic agents. The information is intended to guide researchers in the development of new chemical entities with potential applications in oncology and infectious diseases.

Introduction

Uracil and its analogs are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Derivatives of 1-aminouracil, in particular, have been explored for their potential as anticancer, antibacterial, and antiviral agents.[1] These compounds serve as versatile scaffolds for the synthesis of a wide array of fused heterocyclic systems, which can be designed to interact with various biological targets. This document outlines the synthesis of a representative 1-aminouracil derivative and provides detailed protocols for assessing its cytotoxic and antimicrobial properties.

Synthesis of Novel Derivatives

A variety of synthetic strategies have been employed to generate novel derivatives of 1-aminouracil, including one-pot multicomponent reactions that offer efficiency and high atom economy. These methods allow for the construction of complex molecular architectures, such as pyrazolopyrimidines and thiazolopyrimidines, from readily available starting materials.

Experimental Workflow: Synthesis of Fused Uracil Derivatives

The following diagram illustrates a generalized workflow for the synthesis of fused uracil derivatives from a 1-aminouracil precursor.

Caption: Generalized workflow for the synthesis of fused uracil derivatives.

Application Note 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes the synthesis of a 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a representative fused uracil derivative, adapted from a published procedure.[2]

Materials and Reagents

-

6-Chloro-1-methyluracil

-

Hydrazine hydrate

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Thionyl chloride

-

Ethanol

-

Dimethylformamide (DMF)

-

Aqueous ammonia solution

Experimental Protocol

Step 1: Synthesis of 6-Hydrazinyl-1-methyluracil

-

A mixture of 6-chloro-1-methyluracil and hydrazine hydrate in ethanol is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

Step 2: Synthesis of the Hydrazone Intermediate

-

The 6-hydrazinyl-1-methyluracil is condensed with an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent.

-

The mixture is heated under reflux until the reaction is complete as monitored by TLC.

-

The resulting hydrazone precipitate is collected by filtration.

Step 3: Oxidative Cyclization to form Pyrazolo[3,4-d]pyrimidine

-

The synthesized hydrazone is heated under reflux with an excess of thionyl chloride for 5-7 minutes.[2]

-

The excess thionyl chloride is removed under reduced pressure.

-

An aqueous ammonia solution is added to the residue, and the resulting precipitate is filtered.

-

The crude product is washed with ethanol and purified by crystallization from a DMF/ethanol mixture to yield the final pyrazolo[3,4-d]pyrimidine derivative.[2]

Biological Evaluation

The synthesized 1-aminouracil derivatives can be screened for various biological activities. Below are detailed protocols for evaluating their anticancer and antibacterial potential.

Application Note 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of novel 1-aminouracil derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials and Reagents

-

Cancer cell line (e.g., PC3, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, SDS-HCl solution)[4]

-

96-well plates

-

Microplate reader

Experimental Protocol

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The cytotoxic activity of the synthesized derivatives is summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 1 | PC3 | Data |

| Derivative 2 | PC3 | Data |

| Derivative 3 | HeLa | Data |

| Doxorubicin | PC3 | Data |

Application Note 3: Antibacterial Activity Assessment using Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the novel 1-aminouracil derivatives against various bacterial strains using the broth microdilution method.[6][7] The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7]

Materials and Reagents

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth or Mueller-Hinton broth

-

Sterile 96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Gentamicin)

-

Spectrophotometer

Experimental Protocol

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the broth medium directly in the 96-well plates.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Data Presentation

The antibacterial activity of the synthesized derivatives is summarized in the table below.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | Data | Data |

| Derivative 2 | Data | Data |

| Derivative 3 | Data | Data |

| Gentamicin | Data | Data |

Potential Mechanisms of Action and Signaling Pathways

Certain derivatives of aminouracil have been suggested to exert their biological effects by targeting specific enzymes and signaling pathways crucial for cancer cell proliferation and bacterial survival.

EGFR and BRAFV600E Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation.[8][9] Mutations in EGFR and the V600E mutation in BRAF lead to constitutive activation of this pathway, promoting tumorigenesis.[10][11] Some heterocyclic compounds are being investigated as inhibitors of these kinases.

Caption: Simplified EGFR and BRAF signaling pathway and potential inhibition by 1-aminouracil derivatives.

DNA Polymerase IIIC in Bacteria

DNA polymerase IIIC (Pol IIIC) is an essential enzyme for DNA replication in Gram-positive bacteria, making it an attractive target for novel antibiotics.[2][12] Some uracil analogs have been shown to inhibit Pol IIIC, thereby halting bacterial growth.[13] The proposed mechanism involves the inhibitor mimicking a natural substrate and binding to the active site of the enzyme.[14]

Caption: Inhibition of bacterial DNA replication by targeting DNA Polymerase IIIC.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 1-Amino-2,4(1H,3H)-pyrimidinedione

Introduction

1-Amino-2,4(1H,3H)-pyrimidinedione, also known as 1-aminouracil, is a pyrimidine derivative. As an analog of the nucleobase uracil, the detection and quantification of 1-aminouracil are crucial in various research and development areas, including pharmacology, drug metabolism, and diagnostics. Accurate analytical methods are essential for studying its potential therapeutic effects, metabolic fate, and role as a biomarker.

This document provides an overview of established and adaptable analytical techniques for the detection and quantification of 1-aminouracil. While specific validated methods for 1-aminouracil are not extensively published, protocols for the closely related compound uracil and its derivatives are well-established. These methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and electrochemical techniques, can be readily adapted for 1-aminouracil analysis.

Analytical Methods Overview

Several analytical techniques are suitable for the detection of 1-aminouracil. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating 1-aminouracil from complex mixtures. Coupled with a UV detector, it offers a robust and cost-effective method for quantification. Reversed-phase chromatography using a C18 column is typically the method of choice.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices like plasma or serum, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is ideal. This method allows for precise quantification even at very low concentrations.[1][2]

-

Electrochemical Methods: Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for detection.[3] Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to measure the redox activity of 1-aminouracil at a modified or unmodified electrode surface.[4]

Quantitative Data Summary

The following table summarizes quantitative performance data from analytical methods developed for uracil and its derivatives. These values serve as a benchmark for the development of an analytical method for 1-aminouracil.

| Analytical Method | Analyte | Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |

| HPLC-UV | 5-Fluorouracil | Polymeric Nanoparticles | 32.78 ng/mL | 0.1 - 10 µg/mL | Not Reported | [5] |

| LC-MS/MS | Uracil | Human Serum | 0.5 ng/mL | 0.5 - 200 ng/mL | >80% | [2][6] |

| LC-MS/MS | Uracil, 5-FU, UH2 | Human Serum | 5 ng/mL | 5 - 1000 ng/mL | >80% | [2] |

| Electrochemical Sensor | 6-methyl-2-thiouracil | Meat Samples | 0.13 µg/L | 0 - 20 µg/L | 85 - 95% | [3][7] |

| Electrochemical Sensor | 5-Fluorouracil | Urine & Injection | 0.03 µM | 0.1 - 270 µM | 98.6 - 103.4% | [4] |

LLOQ: Lower Limit of Quantification; 5-FU: 5-Fluorouracil; UH2: 5,6-Dihydrouracil

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

Experimental Protocols

The following protocols are adapted from established methods for uracil and its derivatives and can serve as a starting point for the analysis of 1-aminouracil. Optimization and validation will be required.

Protocol 1: Proposed HPLC-UV Method

This protocol is adapted from methods used for the analysis of fluorouracil and other uracil derivatives.[5]

1. Materials and Reagents

-

1-Aminouracil reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Potassium phosphate monobasic (optional, for buffer)

-

Syringe filters (0.22 µm or 0.45 µm)

2. Instrumentation

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Preparation of Mobile Phase

-

Prepare an isocratic mobile phase consisting of Acetonitrile and Water (e.g., in a 10:90 v/v ratio).

-

Alternatively, for better peak shape, a buffer such as 10 mM potassium phosphate (pH adjusted to ~5) can be used as the aqueous component.

-

Degas the mobile phase by sonication or vacuum filtration before use.